molecular formula C21H22N2O3S2 B2921782 N-(benzo[b]thiophen-5-yl)-1-tosylpiperidine-4-carboxamide CAS No. 923373-47-1

N-(benzo[b]thiophen-5-yl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2921782
CAS No.: 923373-47-1
M. Wt: 414.54
InChI Key: XUBJZLSOZLOPMK-UHFFFAOYSA-N
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Description

N-(benzo[b]thiophen-5-yl)-1-tosylpiperidine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its structure incorporates a benzo[b]thiophene moiety, a privileged scaffold in drug discovery known to contribute to a wide range of biological activities. Thiophene derivatives are frequently explored for their potential as antimicrobial, anti-inflammatory, anticancer, and anticonvulsant agents, making them a versatile template for constructing bioactive molecules . The specific combination of the benzo[b]thiophene unit with a tosyl-protected piperidine carboxamide in this compound suggests potential application as a key intermediate or target molecule in synthetic and pharmacological studies. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly for targets where related heterocyclic systems have shown activity, such as voltage-sensitive sodium channels, which are a common target for anticonvulsant and neuropathic pain drugs . This product is intended for laboratory research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate safety precautions in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-15-2-5-19(6-3-15)28(25,26)23-11-8-16(9-12-23)21(24)22-18-4-7-20-17(14-18)10-13-27-20/h2-7,10,13-14,16H,8-9,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBJZLSOZLOPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[b]thiophen-5-yl)-1-tosylpiperidine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[b]thiophen-5-yl)-1-tosylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(benzo[b]thiophen-5-yl)-1-tosylpiperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between N-(benzo[b]thiophen-5-yl)-1-tosylpiperidine-4-carboxamide and related compounds:

Compound Name Key Functional Groups Molecular Weight (g/mol) Indications/Activity
This compound Benzothiophene, tosylpiperidine, carboxamide Not provided Hypothesized CNS activity
5-(4-Pyridinylamino)benzo[b]thiophene Benzothiophene, pyridinylamino Not provided Memory disorders, neurotransmitter regulation
N-(Benzo[d][1,3]dioxol-5-yl)-1-(2-(4,6-dimethylpyrimidin-2-ylthio)-N-(4-methoxybenzyl)acetamido)cyclopentanecarboxamide Benzo[d][1,3]dioxole, pyrimidinylthio, cyclopentane 548.65 Not specified
(3-(4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)-2-methylphenyl)benzo[b]thiophen-5-yl)methanol Benzothiophene, dioxolane, methanol Not provided Impurity in Loratadine-d4
Key Observations:
  • Benzothiophene Derivatives: All compounds share a benzothiophene core, critical for hydrophobic interactions. However, substituents on the benzothiophene (e.g., pyridinylamino, tosylpiperidine, or methanol) dictate target specificity and pharmacokinetic properties .
  • Tosyl vs. Pyridinylamino Groups: The tosylpiperidine group in the main compound may enhance metabolic stability compared to pyridinylamino derivatives, which could engage in hydrogen bonding for receptor targeting .
  • Molecular Weight and Complexity : The compound from has a higher molecular weight (548.65 g/mol) due to its cyclopentane and pyrimidinylthio groups, likely reducing blood-brain barrier permeability compared to the simpler piperidine-containing main compound .

Pharmacological and Pharmacokinetic Implications

Activity in Neurotransmitter Regulation

Compounds like 5-(4-Pyridinylamino)benzo[b]thiophene () are explicitly linked to memory disorder treatment, suggesting that pyridinylamino groups may modulate neurotransmitter pathways (e.g., acetylcholine or glutamate receptors). In contrast, the main compound’s tosylpiperidine group could influence dopaminergic or serotonergic systems due to piperidine’s prevalence in CNS drugs .

Biological Activity

N-(benzo[b]thiophen-5-yl)-1-tosylpiperidine-4-carboxamide is a synthetic compound that integrates a benzo[b]thiophene moiety with a piperidine ring, linked through a tosyl group. This unique structural configuration suggests potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. The compound's arrangement of functional groups may contribute to its biological activity and interaction with various biological targets.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C17H18N2O2S
  • CAS Number : 923373-47-1

The presence of the benzo[b]thiophene core is notable for its diverse biological activities, while the piperidine structure is often associated with various pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzothiophene Core : Utilizing coupling reactions and electrophilic cyclization.
  • Introduction of the Piperidine Moiety : Achieved through nucleophilic substitution reactions.

Biological Activity

While specific literature detailing the biological activity of this compound is limited, related compounds have shown promising results in various studies:

Anticancer Activity

Compounds with similar structures have been investigated for their anticancer properties. For instance, benzothiophene derivatives have been noted for their ability to inhibit enzymes involved in DNA replication and repair, such as topoisomerases. This suggests that this compound may also exhibit similar mechanisms, potentially leading to its use in cancer therapy.

Neuroprotective Effects

Research indicates that benzothiophene derivatives may possess neuroprotective properties, which could be relevant for treating neurodegenerative diseases. The interaction of these compounds with cholinesterase enzymes has been studied, revealing their potential to enhance cognitive function by preventing the breakdown of acetylcholine.

Comparative Analysis with Similar Compounds

To better understand the potential biological activities of this compound, it is useful to compare it with structurally related compounds:

Compound Name Structure Biological Activity
1-(benzo[b]thiophen-4-yl)piperazineC12H14N2SPsychoactive properties; used in anxiety disorders
6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridineC11H12N2O2SAntibacterial activity
RaloxifeneC26H27NO3SUsed for breast cancer treatment
ZileutonC14H13N3O3SAnti-inflammatory drug

The exact mechanism of action for this compound remains to be fully elucidated. However, its structural components suggest interactions with various molecular targets:

  • Enzyme Inhibition : Potential inhibition of topoisomerases and cholinesterases.
  • Receptor Modulation : Possible interaction with neurotransmitter receptors due to the piperidine moiety.

Case Studies and Research Findings

While direct studies on this compound are scarce, analogous compounds have been evaluated in various contexts:

  • Antitumor Studies : Research has shown that benzothiophene derivatives can inhibit cancer cell proliferation. For example, compounds exhibiting IC50 values ranging from 19.9 to 75.3 µM against breast cancer cells have been documented.
  • Neuroprotective Research : A study on benzothiophene-chalcone hybrids demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential neuroprotective effects.

Q & A

Q. What synthetic strategies are most effective for preparing N-(benzo[b]thiophen-5-yl)-1-tosylpiperidine-4-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves coupling benzo[b]thiophen-5-amine with a tosyl-protected piperidine carboxamide intermediate. Key steps include:
    • Tosylation : Protecting the piperidine nitrogen using tosyl chloride under basic conditions (e.g., pyridine or triethylamine) .
    • Carboxamide Formation : Activating the carboxylic acid (e.g., via HOBt/EDC coupling) for amide bond formation with the benzothiophene amine .
    • Optimization : Reaction yields depend on solvent choice (e.g., DMF or THF), temperature control (0–25°C), and catalyst selection (e.g., Pd catalysts for cross-coupling if aryl halides are involved) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
    • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm backbone connectivity and substituent positions .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
    • HPLC : Reverse-phase chromatography (C18 column) with UV detection to assess purity (>95% by area under the curve) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets like kinases or bacterial enzymes?

  • Methodological Answer :
    • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., bacterial UPPS enzymes, as seen in structurally similar pyrazole-carboxamides) .
    • MD Simulations : GROMACS or AMBER for stability analysis of ligand-target complexes over 100+ ns trajectories .
    • SAR Analysis : Compare with analogs (e.g., triazole or pyrimidine derivatives) to identify critical substituents for activity .

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

  • Methodological Answer :
    • X-ray Crystallography : Employ SHELXL for structure refinement (e.g., resolving torsional angles in the benzothiophene and piperidine moieties) .
    • Disorder Modeling : Use PART instructions in SHELXL to address positional disorder in flexible groups (e.g., tosyl substituents) .
    • Validation : Cross-check with DFT-optimized geometries (B3LYP/6-31G*) to confirm low-energy conformers .

Q. What experimental assays are optimal for evaluating its antibacterial or anticancer activity?

  • Methodological Answer :
    • MIC Assays : Test against Gram-positive/negative bacteria (e.g., E. coli or S. aureus) using broth microdilution (CLSI guidelines) .
    • Cytotoxicity : MTT or CellTiter-Glo assays on cancer cell lines (e.g., K562 leukemia), with IC50_{50} determination via nonlinear regression .
    • Enzyme Inhibition : Fluorescence-based assays (e.g., UPPS activity via dansyl-labeled substrates) to quantify target engagement .

Q. How can researchers address conflicting data in enzyme inhibition studies (e.g., IC50_{50}50​ vs. cellular activity)?

  • Methodological Answer :
    • Permeability Testing : Use Caco-2 monolayers or PAMPA to assess cellular uptake limitations .
    • Metabolite Profiling : LC-MS/MS to identify active metabolites or degradation products .
    • Off-Target Screening : Kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out nonspecific binding .

Data Analysis and Optimization

Q. What statistical approaches are recommended for SAR studies involving this compound?

  • Methodological Answer :
    • Multivariate Regression : PLS or Random Forest models to correlate substituent properties (e.g., logP, Hammett σ) with activity .
    • Cluster Analysis : Group analogs by structural similarity (e.g., Tanimoto coefficients) to identify activity trends .

Q. How can researchers optimize solubility and bioavailability without compromising target affinity?

  • Methodological Answer :
    • Prodrug Design : Introduce phosphate or ester groups on the carboxamide or piperidine nitrogen .
    • Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility .
    • logP Adjustment : Introduce polar substituents (e.g., hydroxyl or morpholine) on the benzothiophene ring .

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